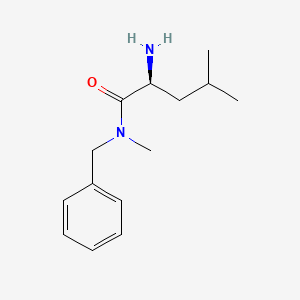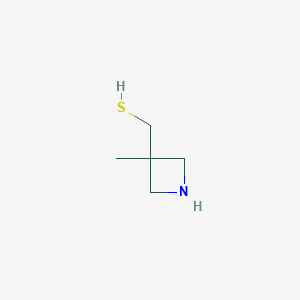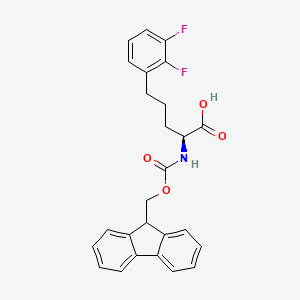
N-(3-nitrophenyl)-2-phenylcyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-2-phenylcyclopropanecarboxamide: is an organic compound that features a cyclopropane ring substituted with a phenyl group and a carboxamide group attached to a 3-nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst such as rhodium or copper.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Nitration of the Phenyl Ring: The nitration of the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in N-(3-nitrophenyl)-2-phenylcyclopropanecarboxamide can undergo oxidation reactions to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of halogenated derivatives of the aromatic ring.
科学的研究の応用
N-(3-nitrophenyl)-2-phenylcyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of N-(3-nitrophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
類似化合物との比較
Similar Compounds
N-(4-nitrophenyl)-2-phenylcyclopropanecarboxamide: Similar structure but with the nitro group at the 4-position.
N-(3-nitrophenyl)-2-phenylcyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
N-(3-nitrophenyl)-2-phenylcyclopropanecarboxylate: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
N-(3-nitrophenyl)-2-phenylcyclopropanecarboxamide is unique due to the specific positioning of the nitro group and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H14N2O3 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC名 |
N-(3-nitrophenyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H14N2O3/c19-16(15-10-14(15)11-5-2-1-3-6-11)17-12-7-4-8-13(9-12)18(20)21/h1-9,14-15H,10H2,(H,17,19) |
InChIキー |
UJHYOMVTFAFFGU-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14914248.png)
![2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14914249.png)


![2-[(4-Methylphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B14914262.png)
![N-benzyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14914270.png)




![Diphenyl(2'-(triethylsilyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14914306.png)
![n-(5-Methyl-1,3,4-thiadiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14914310.png)

